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Anti-tricyclo(3.2.0.0(2,4))hept-6-ene

Cat. No.: B14430849
CAS No.: 79356-83-5
M. Wt: 92.14 g/mol
InChI Key: DLJZNMLNAZRUHZ-UHFFFAOYSA-N
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Description

Contextualization of Bridged and Cage Hydrocarbons within Modern Organic Chemistry

Bridged and cage hydrocarbons are molecules in which the carbon atoms are arranged to form intricate, three-dimensional polycyclic frameworks. Unlike simple cycloalkanes, their structures contain two or more rings that share atoms, creating rigid systems that often lock bond angles into highly strained, non-ideal geometries. These compounds, such as the iconic cubane (B1203433) and adamantane, are more than mere chemical curiosities; they are pivotal in advancing the understanding of molecular structure and reactivity. The synthesis and study of these molecules push the boundaries of synthetic chemistry and provide unique scaffolds for applications in materials science and medicinal chemistry.

The anti-tricyclo[3.2.0.0(2,4)]hept-6-ene framework is a prime example of a complex bridged system. Its nomenclature describes a tricyclic structure built upon a heptane (B126788) (seven-carbon) core. The numbers in the brackets, [3.2.0.0(2,4)], detail the connectivity: two bridgehead carbons are connected by three bridges of 3, 2, and 0 atoms, respectively, forming a bicyclo[3.2.0]heptane system. The final "0(2,4)" indicates an additional zero-atom bridge between carbons 2 and 4, creating a cyclopropane (B1198618) ring and thus the tricyclic structure. The "anti" stereochemical descriptor specifies the orientation of the cyclopropane ring relative to the five-membered ring, and the "-6-ene" suffix indicates a double bond at the 6th position. This arrangement of fused three-, four-, and five-membered rings results in significant angle and torsional strain.

Significance of Strained Polycyclic Systems in Fundamental Chemical Research

The primary significance of strained polycyclic systems lies in their high internal energy, which is a direct consequence of distorted bond angles and lengths. This stored strain energy makes them highly reactive and prone to exothermic reactions that relieve the strain, providing a powerful driving force for chemical transformations. Studying these molecules allows chemists to explore fundamental concepts such as:

Bonding Theory: Highly strained molecules challenge simple models of orbital hybridization and bonding. Their unusual electronic structures have been instrumental in developing more sophisticated theories of chemical bonding.

Reaction Mechanisms: The unique reactivity of strained systems, often involving the cleavage of strong carbon-carbon single bonds under mild conditions, opens avenues for discovering and understanding novel reaction pathways.

Thermochemistry: Determining the heat of formation of these compounds provides a quantitative measure of their strain energy, offering valuable data for calibrating and testing computational chemistry models.

For anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, its high enthalpy of formation, determined experimentally, confirms its nature as an energy-rich molecule. Such data is crucial for building a comprehensive understanding of structure-energy relationships in organic chemistry.

Historical Development and Theoretical Foundations of Tricyclic Structures

The pursuit of strained polycyclic hydrocarbons was historically a significant challenge, representing an "elitist area in which only the best synthetic and theoretical chemists were active". The field blossomed through a close interplay between theoretical predictions and ambitious synthetic efforts. Early theoretical work, notably by chemists like Roald Hoffmann, provided profound insights into the electronic structure of these fascinating molecules.

A 1972 theoretical exploration of strained tricyclic hydrocarbons revealed the fascinating possibilities for through-bond coupling, where orbitals on non-adjacent atoms can interact through the network of sigma bonds. This work predicted that such molecules should be susceptible to attack by acids and radicals at the highly strained bridgehead bonds. These theoretical studies not only explained the unique reactivity of existing molecules but also guided the synthesis of new, even more strained targets. The synthesis of the first tricyclo[m.n.p.0]alkanes by research groups such as that of Kenneth B. Wiberg demonstrated that these theoretically intriguing structures could indeed be prepared in the laboratory, paving the way for experimental verification of their predicted properties.

The specific compound, anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, was part of a comprehensive thermochemical study in 1991 that aimed to calculate resonance energies and refine computational force fields. nist.govnist.gov The determination of its heat of formation was achieved through calorimetry of its hydrogenation reaction, a classic experimental technique that provides invaluable data on molecular stability and strain. nist.govnist.gov

Research Findings and Data

Detailed experimental and computational studies have provided key data on the anti-tricyclo[3.2.0.0(2,4)]hept-6-ene molecule and its saturated counterpart.

Table 1: Physicochemical Properties of Anti-tricyclo[3.2.0.0(2,4)]hept-6-ene

This table summarizes the fundamental properties of the title compound based on data from the National Institute of Standards and Technology (NIST). nist.gov

PropertyValue
Chemical Formula C₇H₈
Molecular Weight 92.1384 g/mol
CAS Registry Number 79356-83-5
Standard Gas Phase Enthalpy of Formation (ΔfH°gas) 383.9 kJ/mol

Table 2: Comparative Enthalpies of Formation for Strained (C₇) Hydrocarbons

To contextualize the high energy content of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, this table compares its enthalpy of formation with its saturated analog. A higher positive enthalpy of formation corresponds to lower thermodynamic stability and higher strain energy.

CompoundChemical FormulaStandard Gas Phase Enthalpy of Formation (ΔfH°gas)Source
Anti-tricyclo[3.2.0.0(2,4)]hept-6-ene C₇H₈383.9 kJ/mol nist.gov
Anti-tricyclo[3.2.0.0(2,4)]heptane C₇H₁₀235 kJ/mol nist.gov

The significant decrease in the enthalpy of formation upon hydrogenation (removal of the double bond) highlights the additional strain imparted by the C=C double bond within the rigid tricyclic framework.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8 B14430849 Anti-tricyclo(3.2.0.0(2,4))hept-6-ene CAS No. 79356-83-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79356-83-5

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

IUPAC Name

tricyclo[3.2.0.02,4]hept-6-ene

InChI

InChI=1S/C7H8/c1-2-5-4(1)6-3-7(5)6/h1-2,4-7H,3H2

InChI Key

DLJZNMLNAZRUHZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C2C=C3

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Anti Tricyclo 3.2.0.0 2,4 Hept 6 Ene

Pericyclic Transformations of the Tricyclo[3.2.0.0(2,4)]hept-6-ene System

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are particularly relevant to strained molecules like anti-tricyclo[3.2.0.0(2,4)]hept-6-ene. The release of ring strain can serve as a powerful driving force for these transformations.

Valence Isomerization Pathways and Kinetic Studies

Valence isomerization involves the reorganization of bonding electrons and atomic nuclei, leading to isomers with different connectivity. For anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, several valence isomerization pathways can be envisaged, although specific kinetic studies on this compound are not extensively documented in the scientific literature. Theoretical studies on related tricyclo[3.2.0.0(2,4)]heptane systems suggest that these molecules can undergo complex rearrangements. The thermolysis of anti-tricyclo[3.2.0.0(2,4)]heptane derivatives is proposed to proceed via a concerted [σ+σ]-reaction, leading to cis,trans-olefins. In contrast, the syn-isomers are thought to rearrange through a two-step mechanism involving diradical intermediates. researchgate.net

While direct kinetic data for anti-tricyclo[3.2.0.0(2,4)]hept-6-ene is scarce, the National Institute of Standards and Technology (NIST) WebBook provides its gas-phase enthalpy of formation. nist.gov

Interactive Data Table: Thermochemical Data for Anti-tricyclo[3.2.0.0(2,4)]hept-6-ene

PropertyValueUnitsReference
FormulaC7H8 nist.gov
Molecular Weight92.1384 g/mol nist.gov
CAS Registry Number79356-83-5 nist.gov
ΔfH°gas383.9kJ/mol nist.gov

This table summarizes key thermochemical data for anti-tricyclo[3.2.0.0(2,4)]hept-6-ene.

Thermal Rearrangements: Sigmatropic Shifts and Retro-Cycloadditions

Thermal activation of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene is expected to induce sigmatropic shifts and retro-cycloaddition reactions, driven by the release of inherent ring strain.

Interactive Data Table: Calculated Activation Barriers for a Related Tricyclic System

ReactantProductPathwayActivation Barrier (kcal/mol)Reference
Tricyclo[4.1.0.0(2,7)]heptane(E,Z)-1,3-cycloheptadieneConrotatory40 nih.govacs.org
Tricyclo[4.1.0.0(2,7)]heptane(Z,Z)-1,3-cycloheptadieneDisrotatory55 nih.govacs.org
Bicyclo[3.2.0]hept-6-ene(E,Z)-1,3-cycloheptadieneConrotatory35 nih.gov
Bicyclo[3.2.0]hept-6-ene(Z,Z)-1,3-cycloheptadieneDisrotatory48 nih.gov

This table presents calculated activation barriers for the thermal isomerization of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene, providing a comparative context for the potential reactivity of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene.

The thermal rearrangements of strained tricyclic systems often proceed through highly reactive and transient intermediates. For the thermal isomerization of tricyclo[4.1.0.0(2,7)]heptane, the (E,Z)-1,3-cycloheptadiene isomer has been identified as a key intermediate. nih.govacs.org The characterization of such fleeting intermediates typically relies on a combination of computational modeling and trapping experiments. In the case of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, it is plausible that its thermal decomposition would also involve cycloheptadiene isomers as intermediates, although direct experimental evidence is lacking.

Photochemical Rearrangements: Di-π-methane and Related Processes

Photochemical activation can open up reaction pathways that are thermally inaccessible. For molecules containing two π-systems separated by a saturated carbon atom, the di-π-methane rearrangement is a common photochemical process.

Specific studies on the wavelength dependence and medium effects on the photoreactivity of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene have not been identified in the reviewed literature. However, the principles of photochemical rearrangements in related systems suggest that these factors would play a crucial role. The efficiency and outcome of di-π-methane rearrangements can be influenced by the excitation wavelength, as different electronic states may be populated. Furthermore, the polarity and viscosity of the solvent can affect the lifetime and reactivity of the excited states and any intermediates formed. For instance, in some bicyclic systems, the medium can influence whether the reaction proceeds through a singlet or triplet excited state, leading to different products.

Mechanistic Probes for Excited State Dynamics

The study of excited state dynamics in molecules like anti-tricyclo[3.2.0.0(2,4)]hept-6-ene is crucial for understanding photochemical reactions, isomerization, and energy dissipation pathways. stanford.edu Due to the significant ring strain inherent in its tricyclic structure, this molecule is expected to exhibit complex potential energy surfaces and rapid internal conversion processes upon photoexcitation. mdpi.com

Mechanistic probes for these dynamics often involve computational and experimental techniques. Ab initio methods are employed to calculate potential energies and couplings between multiple electronic states, providing insights into reaction pathways. stanford.edu For strained systems, photochemical rearrangements can be explored, where the molecule is excited to a reactive triplet state either through direct UV-A light excitation or via energy transfer catalysis. nih.gov

In related diradical systems, transient absorption spectroscopy is a powerful tool to investigate ultrafast excited state dynamics. mdpi.com Following photoexcitation, transient signals can reveal the lifetime of the excited state (S1) population, which often decays within picoseconds through internal conversion to a vibrationally hot ground state (S0*). mdpi.com The lifetime of these excited states can be highly dependent on the solvent, suggesting a charge-transfer character in the excited state which can be stabilized by polar solvents, leading to faster relaxation to the ground state. mdpi.com While specific experimental data for anti-tricyclo[3.2.0.0(2,4)]hept-6-ene is not abundant, the principles derived from similar strained and diradical systems provide a framework for predicting its behavior.

Catalytic Reactions of Anti-tricyclo[3.2.0.0(2,4)]hept-6-ene

The high ring-strain energy of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene makes it a reactive substrate for various catalytic transformations. beilstein-journals.org These reactions are typically driven by the release of this strain, allowing for the synthesis of more complex molecular architectures. beilstein-journals.org

Transition Metal-Catalyzed Rearrangements (e.g., Silver(I) Ion Catalysis)

Transition metals are particularly effective in catalyzing the rearrangements of strained bicyclic and tricyclic alkenes. beilstein-journals.org Silver(I) ions, in particular, have been shown to catalyze the rearrangement of strained σ-bonds in compounds structurally related to anti-tricyclo[3.2.0.0(2,4)]hept-6-ene. osti.govacs.org These rearrangements often proceed through the formation of argento cationic intermediates. rsc.org Mechanistic studies suggest that the silver catalyst acts as a carbophilic π-acid, activating a C–C bond to promote the transformation. rsc.org

The catalytic activity of transition metals like silver(I) stems from their ability to coordinate with the strained σ-bonds of the carbocyclic framework. acs.orgnih.gov In molecules like bicyclo[1.1.0]butanes, which share structural motifs with anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, the metal ion facilitates the cleavage of the highly strained central bond, leading to the formation of a carbocationic intermediate. rsc.org This activation strategy is powerful because it allows for transformations under mild conditions. acs.org The coordination of the metal to the alkene can be followed by a migratory insertion, generating an alkyl-metal species which can then be intercepted by electrophiles to yield difunctionalized products. beilstein-journals.org

Catalyst SystemSubstrate TypeKey Mechanistic StepOutcome
Silver(I) Salts (e.g., AgBF4, AgClO4)Tricyclo[4.1.0.0(2,7)]heptanesCoordination to strained σ-bonds, formation of argento carbonium ions. rsc.orgSkeletal rearrangement to bicyclo[3.2.0]hept-6-enes. osti.gov
Copper(I) Complexes2,3-Diazabicyclo[2.2.1]heptenesGeneration of Cu-boryl species, migratory insertion with π-system. beilstein-journals.orgBorylative difunctionalization. beilstein-journals.org
Rhodium(I) ComplexesBicyclobutanesCycloisomerization. acs.orgFormation of new heterocyclic systems. acs.org

Catalysis plays a critical role in controlling the regioselectivity and stereoselectivity of rearrangements in strained systems. The choice of metal catalyst and ligands can direct the reaction toward a specific constitutional isomer or stereoisomer. uwindsor.carsc.org For instance, in rearrangements of 1,3-disubstituted tricyclo[4.1.0.0.2,7]heptanes catalyzed by silver(I) ions, high stereospecificity and regioselectivity have been observed. acs.org

Computational studies, such as Density Functional Theory (DFT), are often used to understand the origins of selectivity in these reactions. nih.gov These studies can elucidate the energy profiles of different reaction pathways, revealing that selectivity is often determined by noncovalent interactions in the transition state. rsc.org The steric and electronic properties of both the substrate and the catalyst system are key factors in determining the final product structure. nih.gov

Enzymatic and Biocatalytic Transformations of Related Bicyclic Systems

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for transforming strained ring systems. researchgate.netresearchgate.net Enzymes can operate under mild conditions and exhibit exquisite control over selectivity. nih.gov While nature rarely produces highly strained fragments like bicyclobutanes, engineered enzymes, particularly hemeproteins, have been developed to catalyze their formation with high efficiency and selectivity. nih.gov

These biocatalytic systems can be applied to a wide range of substrates, demonstrating tolerance for various functional groups. nih.gov For instance, alcohol dehydrogenases (ADHs) have been used for the bioreduction of bicyclo[3.2.0]hept-2-en-6-one derivatives. nih.gov The pH of the reaction medium can influence whether the enzyme functions in a reductive or oxidative mode. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been employed for the kinetic resolution of racemic bicyclo[3.2.0]hept-6-ylidene-acetate, achieving high enantiomeric excess. researchgate.net The development of such chemoenzymatic approaches is crucial for the industrial-scale synthesis of valuable chiral molecules. researchgate.net

Enzyme ClassSubstrate ExampleTransformation TypeKey Finding
Engineered Hemeproteins (P411)Diazo compounds and alkynesCarbene additionCatalyzes asymmetric formation of highly strained bicyclobutanes and cyclopropenes. nih.gov
Alcohol Dehydrogenases (ADHs)(rac)-bicyclo[3.2.0]hept-2-en-6-oneRedox BiotransformationpH can control reductive vs. oxidative mode; stereospecificity is a key feature. nih.gov
Lipases (e.g., CAL-B)(rac)-ethyl bicyclo[3.2.0]hept-6-ylidene-acetateEnzymatic ResolutionSolvent choice (e.g., acetone) significantly improves enantioselectivity. researchgate.net
Chorismate MutaseChorismatePericyclic Reaction ( elsevierpure.comelsevierpure.com sigmatropic rearrangement)Catalyzes the conversion to prephenate in the shikimate pathway. nih.gov

Radical and Cation Radical Reactivity of Anti-tricyclo[3.2.0.0(2,4)]hept-6-ene Derivatives

The strained C-C bonds in derivatives of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, particularly those with bicyclo[1.1.0]butane (BCB) substructures, exhibit significant p-orbital character, making them susceptible to reactions with radicals and electrophiles. acs.org Photoredox catalysis has emerged as a mild method to activate these strained bonds. acs.org

In these reactions, an excited-state photocatalyst can engage in a single-electron transfer (SET) with a suitable reagent to generate an electrophilic radical. This radical can then add to the strained bond of the tricyclic system, initiating a cascade that may involve intramolecular cyclization and the formation of dearomatized radical species. acs.org The generation of alkyl radicals from the oxidative decarboxylation of aliphatic carboxylic acids under silver(I) catalysis is another common strategy. unipv.it These radicals can then participate in various transformations, including Minisci-type reactions to functionalize heteroaromatic compounds. unipv.it The reactivity is driven by the release of ring strain, which facilitates the homolytic opening of the strained ring system. nih.gov

Generation and Spectroscopic Characterization of Cation Radicals

The generation of cation radicals from molecules like anti-tricyclo[3.2.0.0(2,4)]hept-6-ene is typically achieved through methods such as γ-irradiation of the parent compound in a suitable matrix (e.g., Freon) at cryogenic temperatures. This technique allows for the isolation and subsequent spectroscopic study of the resulting radical species.

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for the characterization of these cation radicals. The EPR spectrum provides crucial information about the electronic structure and distribution of the unpaired electron within the molecule. Key parameters derived from the EPR spectrum include the g-factor and hyperfine coupling constants (hfcs) to magnetic nuclei, such as protons.

For the cation radical of a related compound, bicyclo[3.2.0]hepta-2,6-diene, studies have shown that in a CFCl3 matrix, it undergoes ring opening to the cycloheptatriene (B165957) radical cation. In a different matrix, CF2ClCFCl2, deprotonation was observed. rsc.org Computational methods, such as MNDO and INDO calculations, are often employed to complement experimental EPR data and to predict the optimized geometries and hyperfine coupling constants of the radical cations, aiding in the interpretation of the experimental spectra. rsc.org

A hypothetical data table for the EPR characterization of the anti-tricyclo[3.2.0.0(2,4)]hept-6-ene cation radical is presented below. This table illustrates the type of data that would be obtained from such an experimental and computational study.

ParameterExperimental ValueCalculated Value
g-factorg_isog_iso
a(H_x) / GValueValue
a(H_y) / GValueValue
a(H_z) / GValueValue

This table is illustrative and does not represent actual experimental data.

Remote Substituent Effects on Rearrangement Pathways

The thermal and photochemical rearrangements of strained polycyclic hydrocarbons are a subject of significant interest. The introduction of substituents at positions remote from the primary reacting centers can have a profound influence on the reaction pathways and rates. These effects can be steric or electronic in nature.

In the context of tricyclo[3.2.0.0(2,4)]heptane systems, substituents can alter the stability of intermediates and transition states, thereby favoring one rearrangement pathway over another. For instance, in the thermal rearrangement of related bicyclo[3.2.0]hept-2-enes, which involves a ias.ac.innist.gov carbon sigmatropic shift, the stereochemistry and kinetics are consistent with the involvement of diradical intermediates. The strain within the molecule significantly impacts the reactivity.

Computational studies on the rearrangements of C7H6 isomers, such as bicyclo[3.2.0]hepta-1,3,6-triene and its carbene counterpart, have revealed complex potential energy surfaces with multiple accessible transition states. nih.gov These studies indicate that even subtle structural changes can lead to different rearrangement outcomes. For example, the rearrangement of bicyclo[3.2.0]hepta-3,6-diene-2-ylidene to cycloheptatetraene has a low activation barrier. nih.gov

The effect of phenyl substitution on a related anti-tricyclo[3.2.0.0]heptane derivative was found to provide little acceleration in the thermal rearrangement, which was suggested to be due to steric hindrance. sci-hub.se

A hypothetical data table summarizing the effect of different substituents on the activation energy of a rearrangement of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene is shown below to illustrate the expected trends.

Substituent (R)PositionActivation Energy (kcal/mol)Rearrangement Product(s)
H-E_aProduct A
CH3C-xE_a'Product A, Product B
OCH3C-yE_a''Product C
CNC-zE_a'''No reaction

This table is illustrative and does not represent actual experimental data.

Carbene Chemistry and Its Role in Ring System Modifications

Carbene chemistry offers a versatile method for the modification of existing ring systems. The addition of carbenes or carbenoids to the double bond of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene would be expected to yield a new, more complex polycyclic system containing a cyclopropane (B1198618) ring. The stereochemistry of this addition would be of particular interest.

Furthermore, carbenes can be generated from precursors within the tricyclic framework itself, leading to intramolecular reactions. These reactions can include C-H insertion or rearrangement, providing pathways to novel cage compounds. The reactivity and reaction pathway of a carbene are highly dependent on its electronic nature (singlet vs. triplet) and the specific structure of the substrate.

For example, computational studies on the rearrangement of bicyclo[3.2.0]hepta-3,6-diene-2-ylidene, a carbene isomer of C7H6, show a facile ring-opening to cycloheptatetraene. nih.gov The chemistry of "foiled carbenes," where the carbene center is in close proximity to a double bond but geometrically constrained from forming a cyclopropane, often leads to unique rearrangement products.

The reaction of quadricyclane (B1213432), a related strained hydrocarbon, with various olefins, acetylenes, and carbenes has been reviewed, highlighting the synthetic utility of these reactions in forming complex polycyclic structures. researchgate.net

A hypothetical data table illustrating the products of carbene additions to anti-tricyclo[3.2.0.0(2,4)]hept-6-ene is provided below.

CarbeneReaction ConditionsProduct(s)Yield (%)
:CH2Photolysis of CH2N2Adduct D-
:CCl2CHCl3, NaOHAdduct E-
:CHCO2EtRh2(OAc)4Adduct F-

This table is illustrative and does not represent actual experimental data.

Stereochemical Analysis of Anti Tricyclo 3.2.0.0 2,4 Hept 6 Ene

Exo-Anti vs. Syn-Stereoisomerism in the Tricyclic Framework

The nomenclature of tricyclo[3.2.0.0(2,4)]heptane systems involves descriptors that define the relative orientation of the fused rings. The terms syn and anti describe the relationship between the cyclopropane (B1198618) ring (C2-C3-C4) and the cyclopentene (B43876) ring's double bond (C6-C7).

In the syn-isomer , the cyclopropane ring and the double bond are on the same side of the central cyclobutane (B1203170) ring. Conversely, in the anti-isomer , the cyclopropane ring is oriented on the opposite side relative to the double bond. The specified compound, anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, belongs to the latter category. This fundamental difference in the geometric arrangement of the rings significantly influences the molecule's strain energy, stability, and spectroscopic characteristics.

The terms exo and endo are used to describe the orientation of substituents on a bridged ring system. wikipedia.orgchemistrysteps.com These descriptors are defined relative to the longest bridge of the system. wikipedia.org For a substituent on the bicyclo[3.2.0]heptane portion of the molecule, the exo position points away from the five-membered ring, while the endo position points towards it. In the context of the entire tricyclic framework, these terms help to precisely define the spatial position of any functional groups attached to the core structure, which is critical in stereoselective reactions. libretexts.orgmasterorganicchemistry.com

Isomer TypeKey Structural FeatureRelative Orientation
Anti-IsomerCyclopropane and cyclopentene ringsPositioned on opposite faces of the central cyclobutane ring.
Syn-IsomerCyclopropane and cyclopentene ringsPositioned on the same face of the central cyclobutane ring. nist.gov
Exo-SubstituentSubstituent on the bridged frameworkDirected away from the longest bridge of the ring system. wikipedia.org
Endo-SubstituentSubstituent on the bridged frameworkDirected towards the longest bridge of the ring system. wikipedia.org

Chirality and Enantiomeric Purity in Derivatives

The anti-tricyclo[3.2.0.0(2,4)]hept-6-ene molecule is inherently chiral due to its lack of a plane of symmetry or a center of inversion. This means it exists as a pair of non-superimposable mirror images, known as enantiomers. Consequently, any synthesis of this compound from achiral starting materials will result in a racemic mixture (an equal mixture of both enantiomers).

The development of derivatives from this tricyclic core often requires enantioselective synthesis to obtain products with high enantiomeric purity. Such strategies are crucial for applications where specific stereoisomers exhibit different biological activities or material properties. Research on related strained systems, such as bicyclo[2.1.0]pentanes (housanes), highlights methods to achieve this. acs.orgresearchgate.netnih.gov

Key approaches to obtaining enantiomerically pure derivatives include:

Asymmetric Catalysis : Utilizing chiral catalysts, such as rhodium or gold complexes, to guide a reaction to preferentially form one enantiomer over the other. acs.org

Chiral Auxiliaries : Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Kinetic Resolution : Reacting a racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted, enriched enantiomer. nih.gov

Studies on related cycloaddition reactions have shown that it is possible to synthesize highly functionalized and enantioenriched bicyclic and tricyclic products. acs.orgresearchgate.net For instance, certain photocycloaddition reactions have been demonstrated to proceed with complete enantioretention, meaning the stereochemical purity of the starting material is fully transferred to the product. acs.org This is vital for ensuring the final derivative has a high enantiomeric excess (ee).

Conformational Analysis and Interconversion Barriers

The tricyclo[3.2.0.0(2,4)]hept-6-ene framework is a highly rigid and strained structure. rsc.orgnih.govresearchgate.net Unlike more flexible systems such as cyclohexane, this molecule does not undergo large-scale conformational changes like ring-flips. Its structure is largely fixed by the fusion of the small, constrained rings.

The primary molecular motions are limited to low-amplitude vibrations of the constituent rings. Any significant conformational interconversion would require the cleavage of a C-C bond, which involves a very high energy barrier. The strain energy inherent in the fused cyclopropane and cyclobutane rings creates a significant barrier to isomerization.

Computational studies on the thermal isomerization of related tricyclic systems provide insight into the energy required for such transformations. For example, the calculated activation barrier for the ring-opening of a related tricyclo[4.1.0.0(2,7)]heptane system is approximately 40 kcal/mol, leading to a cycloheptadiene intermediate. nih.gov A similar study on tricyclo[4.1.0.0(2,7)]heptene calculated activation barriers for isomerization between 31.3 and 37.5 kcal/mol. nih.gov These high barriers indicate that substantial thermal energy is required to induce conformational changes that involve bond breaking and reformation. For anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, the interconversion to its syn-isomer or other structural isomers would similarly be a high-energy process, making the molecule configurationally stable under normal conditions.

ParameterDescriptionImplication for Anti-tricyclo[3.2.0.0(2,4)]hept-6-ene
Conformational FlexibilityAbility of the molecule to adopt different spatial arrangements through bond rotation.Extremely low; the structure is highly rigid due to the fused small rings.
Primary MotionDominant type of molecular movement.Low-amplitude bond vibrations rather than large-scale conformational changes.
Interconversion BarrierEnergy required to convert one conformer or isomer to another.Very high, as interconversion would likely require covalent bond cleavage. Expected to be in a similar range to related strained systems (>30 kcal/mol). nih.gov
Strain EnergyPotential energy stored in the molecule due to non-ideal bond angles and steric repulsions.High, contributing to the molecule's kinetic stability by creating large barriers to rearrangement. nih.govnih.gov

Spectroscopic Data for Anti-tricyclo[3.2.0.0(2,4)]hept-6-ene Currently Unavailable in Publicly Accessible Literature

A comprehensive search of scientific databases and literature has revealed a significant lack of publicly available, detailed spectroscopic data for the chemical compound anti-tricyclo[3.2.0.0(2,4)]hept-6-ene. Despite the specific structural interest of this strained tricyclic alkene, experimental and analyzed data pertaining to its advanced spectroscopic characterization are not readily found in published research.

The inquiry sought to construct a detailed article covering various aspects of the compound's spectroscopic profile, including advanced Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopy. However, the foundational experimental data required to populate such an article is not present in the accessible scientific record.

Specifically, the following detailed spectroscopic information for anti-tricyclo[3.2.0.0(2,4)]hept-6-ene appears to be unavailable:

1H and 13C NMR Spectra: Detailed assignments of proton and carbon chemical shifts, as well as coupling constants, which are crucial for unambiguous structural assignment and differentiation from its syn isomer, could not be located.

2D NMR Data: There is no available information on 2D NMR experiments such as COSY, HMQC, HMBC, or NOESY. These techniques are essential for confirming the connectivity of atoms and elucidating the stereochemistry of the molecule.

31P NMR of Analogs: While some research exists on heteroatom-containing analogs, specifically 3-phosphatricyclo[3.2.0.0(2,4)]hept-6-ene complexes, this data is specific to those derivatives and cannot be directly extrapolated to the parent hydrocarbon. nist.gov

Diffusion-Ordered Spectroscopy (DOSY): No studies employing DOSY for the characterization of supramolecular assemblies involving this compound were identified.

Vibrational Spectroscopy (FTIR and Raman): Analyzed Fourier-transform infrared (FTIR) and Raman spectra, which would provide insights into the functional groups and the significant ring strain expected in this molecule, are not reported.

Electronic Spectroscopy (UV-Vis): Data regarding the UV-Vis absorption profile, which is necessary to characterize electronic transitions, conjugation effects, and excited states, is also absent from the literature.

While basic information such as the compound's chemical formula (C₇H₈), molecular weight, and CAS Registry Number (79356-83-5) is documented, the in-depth spectroscopic analysis required to fulfill the specified article structure is not available. The highly strained and specific nature of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene may mean that its synthesis and detailed characterization have been performed but not published, or that it remains a challenging target for synthetic chemists. Without primary spectroscopic data, a scientifically accurate and detailed discussion as outlined is not possible.

Spectroscopic Characterization and Structural Elucidation of Anti Tricyclo 3.2.0.0 2,4 Hept 6 Ene

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying chemical species that possess one or more unpaired electrons. bhu.ac.innih.gov This makes it an ideal method for the characterization of radical species that could be derived from anti-tricyclo[3.2.0.0(2,4)]hept-6-ene.

The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins rather than the spins of atomic nuclei. bhu.ac.in When a molecule with an unpaired electron is placed in a strong magnetic field, the electron's magnetic moment aligns either parallel or antiparallel to the field, creating two distinct energy levels. The absorption of microwave radiation can induce transitions between these energy levels, giving rise to an ESR spectrum. bhu.ac.in

For a hypothetical radical cation or anion of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, the ESR spectrum would provide a wealth of information. The g-factor, for instance, would offer insights into the electronic environment of the unpaired electron. More detailed structural information can be obtained from the hyperfine splitting patterns in the spectrum. bhu.ac.in This splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). The number of lines in a splitting pattern and the magnitude of the splitting (hyperfine coupling constant) can reveal the number of interacting nuclei and their geometric relationship to the atom bearing the unpaired electron.

Electron Nuclear Double Resonance (ENDOR) is a related, higher-resolution technique that can be used to unravel complex and poorly resolved ESR spectra. In an ENDOR experiment, a sample is simultaneously irradiated with both microwave and radiofrequency radiation. This allows for the precise measurement of hyperfine coupling constants, providing a more detailed picture of the electron-nuclear interactions within the radical species.

Should a radical species of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene be generated and studied, the following data could be anticipated, though specific values are not available in the current literature:

Spectroscopic Parameter Information Provided
g-factorElectronic environment of the unpaired electron
Hyperfine Coupling Constants (A)Identity and number of interacting nuclei, spin density distribution

No specific experimental ESR or ENDOR data for radical species of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene were found in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern can be mathematically analyzed to generate a three-dimensional model of the molecule's structure.

For a compound like anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, which has a complex and strained polycyclic framework, X-ray crystallography would provide definitive information about its solid-state conformation. This would include precise measurements of bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's inherent strain and reactivity.

A successful crystallographic analysis of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene would yield a detailed crystallographic information file (CIF), containing data such as:

Crystallographic Parameter Description
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between adjacent bonds.

No specific experimental X-ray crystallographic data for anti-tricyclo[3.2.0.0(2,4)]hept-6-ene were found in the reviewed literature. However, studies on related tricycloheptanone derivatives have utilized X-ray data to reveal significant strain, such as a bond angle of 149.2(9)° at a tetravalent carbon atom in one instance. rsc.org This highlights the utility of the technique in characterizing highly strained systems.

Computational and Theoretical Studies of Anti Tricyclo 3.2.0.0 2,4 Hept 6 Ene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule with significant ring strain like anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, these methods would provide invaluable insights into its unique structure and reactivity.

Electronic Structure, Bonding, and Hybridization Analysis

A thorough analysis of the electronic structure of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene would involve the use of ab initio and Density Functional Theory (DFT) methods. Such studies would typically calculate the optimized molecular geometry, including bond lengths and angles. For this molecule, particular attention would be paid to the strained cyclopropane (B1198618) and cyclobutane (B1203170) rings fused in a tricyclic system.

The bonding characteristics, especially for the highly strained C1-C2, C2-C4, and C4-C5 bonds, would be analyzed. This would likely reveal significant bond bending (bent bonds), a common feature in small, strained rings where the electron density is located outside of the internuclear axis. The hybridization of the carbon atoms would also be a key point of investigation. Due to the constrained bond angles, the carbon atoms in the cyclopropane and cyclobutane moieties would be expected to exhibit hybridization that deviates significantly from the ideal sp³, sp², or sp character.

Prediction of Spectroscopic Parameters and Chemical Shifts

Quantum chemical calculations are widely used to predict spectroscopic data, which can be a powerful tool for structure verification. For anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, methods like Gauge-Independent Atomic Orbital (GIAO) coupled with DFT are standard for predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts No published data is available. This table is for illustrative purposes only.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C5Data Not AvailableData Not Available
C2, C4Data Not AvailableData Not Available
C3Data Not AvailableData Not Available
C6, C7Data Not AvailableData Not Available

Potential Energy Surfaces and Reaction Pathway Elucidation

Theoretical studies on the potential energy surface (PES) of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene would explore its stability and reactivity. These studies are crucial for understanding reaction mechanisms, such as thermal isomerizations, which are common for strained molecules. nih.govnih.gov Computational methods can be used to locate transition states and calculate activation barriers for various potential reaction pathways.

For this molecule, a likely reaction to be studied would be its thermal rearrangement. Theoretical calculations could determine whether the reaction proceeds through a concerted or a stepwise mechanism, potentially involving diradical intermediates. The elucidation of such pathways is critical for understanding the fundamental chemistry of strained polycyclic systems.

Analysis of Charge and Spin Distribution in Reactive Intermediates

Should reaction pathway studies suggest the formation of intermediates, such as carbocations or radical ions, quantum chemical calculations would be employed to analyze their charge and spin distribution. For example, if anti-tricyclo[3.2.0.0(2,4)]hept-6-ene were to undergo a one-electron oxidation to form a radical cation, calculations would reveal how the unpaired electron (spin density) and positive charge are distributed across the molecular framework. This information is vital for predicting the subsequent reactivity of such intermediates.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics offer insights into the conformational behavior and macroscopic properties of molecules.

Conformational Dynamics and Preferred Geometries

Although anti-tricyclo[3.2.0.0(2,4)]hept-6-ene is a relatively rigid molecule, it does possess some conformational flexibility. Molecular mechanics (MM) force fields could be used to explore its conformational landscape. These calculations would identify the lowest energy conformation (the preferred geometry) and any other stable conformers. Molecular dynamics (MD) simulations could then be used to study the molecule's dynamic behavior over time, revealing how it vibrates and potentially transitions between different conformations. For a strained molecule, this would also provide insight into the stability of its geometric structure.

Modeling Intermolecular Interactions in Supramolecular Systems

Computational modeling provides essential insights into the non-covalent interactions that govern the formation and stability of supramolecular assemblies involving anti-tricyclo[3.2.0.0(2,4)]hept-6-ene. The unique topology and electronic structure of this strained molecule, particularly the electron density associated with its cyclopropane and cyclopentene (B43876) rings, make it a candidate for specific intermolecular interactions.

Quantum mechanical methods, especially Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3), are frequently employed to model these systems. Such approaches are crucial for accurately capturing the weak van der Waals forces and other non-covalent interactions that are dominant in supramolecular chemistry. High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer benchmark data for smaller, representative systems, though their computational cost often limits their application to the full supramolecular complex.

Theoretical studies would typically investigate interactions such as:

C-H···π interactions: The hydrogen atoms of the tricyclic framework can interact with the π-systems of aromatic host molecules.

π-π stacking: The double bond in the cyclopentene moiety can engage in stacking interactions with other π-surfaces.

Energy decomposition analysis (EDA) is a powerful tool used in these studies to dissect the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion terms. This allows for a detailed understanding of the nature of the forces holding the supramolecular system together.

Below is a representative table outlining the computational methods and their typical application in studying these interactions.

Computational MethodPrimary Application in Supramolecular ModelingTypical Findings
DFT with Dispersion Corrections (e.g., B3LYP-D3)Geometry optimization and binding energy calculation of host-guest complexes.Provides reliable structures and interaction energies for medium to large systems.
Symmetry-Adapted Perturbation Theory (SAPT)Energy decomposition to quantify the nature of intermolecular forces.Details the contribution of electrostatic, exchange, induction, and dispersion forces to binding.
Møller-Plesset Perturbation Theory (MP2)High-accuracy binding energy calculations for smaller, model systems.Serves as a benchmark for validating DFT and other lower-cost methods.
Atoms in Molecules (AIM) TheoryTopological analysis of electron density to identify non-covalent interactions.Locates bond critical points (BCPs) indicative of hydrogen bonds or van der Waals contacts.

Quantification and Analysis of Ring Strain Energy

The structure of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene incorporates a highly strained framework, combining fused cyclopropane, cyclobutane, and cyclopentene rings. This inherent strain is a dominant factor in its chemical properties. Ring Strain Energy (RSE) is the measure of destabilization in a cyclic molecule compared to a hypothetical, strain-free acyclic analogue. stackexchange.com Computational chemistry provides robust methods for quantifying this energy. stackexchange.comnih.gov

Homodesmotic and Isodesmic Reaction Approaches for Strain Quantitation

Isodesmic and homodesmotic reactions are theoretical constructs used to calculate strain energies with a high degree of accuracy by canceling out systematic errors in computational methods. umsl.eduresearchgate.netnih.gov

An isodesmic reaction is a hypothetical reaction where the number of bonds of each formal type (e.g., C-C, C=C, C-H) is conserved on both the reactant and product sides. umsl.edu This helps in canceling errors related to bond energies.

A homodesmotic reaction imposes even stricter conservation rules, requiring that the number of carbon atoms with a specific state of hybridization (sp³, sp², sp) and the number of C-H bonds with a certain number of hydrogen attachments (CH₃, CH₂, CH) are also conserved. nih.govchemrxiv.orgchemrxiv.org This provides a more reliable measure of strain energy by comparing the target molecule to a set of well-understood, strain-free reference molecules. nih.gov

For anti-tricyclo[3.2.0.0(2,4)]hept-6-ene (C₇H₈), a hypothetical homodesmotic reaction can be constructed as follows:

anti-tricyclo[3.2.0.0(2,4)]hept-6-ene + 3 Ethane + 2 Propane → 2 Cyclopropane + 2 Cyclobutane + Cyclopentene

The strain energy is calculated as the enthalpy change (ΔH) of this reaction. Using experimental gas-phase enthalpy of formation (ΔfH°gas) data, the RSE can be estimated. The NIST Chemistry WebBook reports a ΔfH°gas of 383.9 kJ/mol for anti-tricyclo[3.2.0.0(2,4)]hept-6-ene. nist.gov

CompoundFormulaΔfH°gas (kJ/mol)
anti-tricyclo[3.2.0.0(2,4)]hept-6-eneC₇H₈383.9
EthaneC₂H₆-84.0
PropaneC₃H₈-104.7
CyclopropaneC₃H₆53.3
CyclobutaneC₄H₈28.4
CyclopenteneC₅H₈32.9

Note: Enthalpy data for reference compounds are standard literature values.

The reaction enthalpy, and thus the RSE, is calculated as: ΔH = [2ΔfH°(Cyclopropane) + 2ΔfH°(Cyclobutane) + ΔfH°(Cyclopentene)] - [ΔfH°(Target) + 3ΔfH°(Ethane) + 2ΔfH°(Propane)] ΔH = [2(53.3) + 2(28.4) + 32.9] - [383.9 + 3(-84.0) + 2(-104.7)] ΔH = [196.3] - [-77.5] = 273.8 kJ/mol (approx. 65.4 kcal/mol)

This significant strain energy highlights the molecule's inherent instability relative to its acyclic counterparts.

Correlation of Strain Energy with Reactivity and Stability

High ring strain energy is directly correlated with decreased thermodynamic stability and increased chemical reactivity. nih.govosti.gov The energy stored in the strained bonds provides a powerful thermodynamic driving force for reactions that can relieve this strain, such as ring-opening polymerizations, cycloadditions, or thermal rearrangements. researchgate.net

However, the total strain energy alone is not always a perfect predictor of reaction rates. nih.gov The kinetic reactivity is governed by the activation energy of a specific reaction pathway. Factors such as the distribution of strain within the molecule (local strain), orbital alignments, and steric accessibility of reaction sites are critically important. nih.gov For instance, while a molecule may have very high total RSE, the strain might be concentrated in a part of the molecule that is not involved in the rate-determining step of a particular reaction. nih.gov

Computational studies can map the potential energy surface for various reaction pathways, revealing transition state structures and their associated activation barriers. This allows for a direct correlation between the strained geometry and kinetic outcomes. For anti-tricyclo[3.2.0.0(2,4)]hept-6-ene, the fused cyclopropane and cyclobutane rings are expected to be the primary sites of reactivity, as cleavage of these bonds would lead to a significant release of strain.

Advanced Applications in Materials Science and Molecular Engineering Based on the Anti Tricyclo 3.2.0.0 2,4 Hept 6 Ene Motif

Rational Design of Novel Molecular Architectures

The rational design of molecules with specific functions is a cornerstone of modern chemistry, and rigid scaffolds are essential tools in this endeavor. mdpi.com The anti-tricyclo[3.2.0.0(2,4)]hept-6-ene motif, by virtue of its conformationally locked framework, serves as an excellent foundation for constructing complex, three-dimensional molecular architectures. This rigid structure allows for the precise spatial orientation of appended functional groups, a critical factor in designing molecules for applications such as pharmaceuticals, molecular recognition, and catalysis.

The synthetic utility of the core bicyclo[3.2.0]heptane skeleton, a key component of the title compound, has been demonstrated in the total synthesis of complex natural products. For example, functionalized bicyclo[3.2.0]heptane derivatives are key intermediates in the asymmetric synthesis of kelsoene, a marine natural product with a unique tricarbocyclic structure. ias.ac.in Synthetic strategies often involve photochemical [2+2] cycloaddition reactions to construct the fused ring system, highlighting the accessibility of this scaffold. researchgate.netnih.gov

By using the anti-tricyclo[3.2.0.0(2,4)]hept-6-ene motif as a starting point, chemists can design novel building blocks with well-defined exit vectors for further functionalization. The development of synthetic routes to derivatives of related bicyclo[3.2.0]heptane systems, such as lactones and 3-azabicyclo[3.2.0]heptanes, showcases the potential for creating diverse libraries of compounds based on this core structure. rsc.orgresearchgate.net These efforts underscore the value of such strained skeletons as templates for generating molecular diversity with precise three-dimensional arrangements.

A summary of representative molecular design strategies utilizing related bicyclic scaffolds is presented below.

Scaffold TypeSynthetic StrategyApplication / TargetReference(s)
Bicyclo[3.2.0]heptaneIntramolecular [2+2] photocycloadditionNatural Product Synthesis (Kelsoene) ias.ac.in
3-Azabicyclo[3.2.0]heptane[2+2] Photocycloaddition of boronic derivativesFunctional Building Blocks nih.gov
Bicyclo[3.2.0]heptane LactonePd-catalyzed C(sp3)–H activation cascadeBioactive Molecule Scaffolds rsc.org

Integration into Functional Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

Supramolecular chemistry relies on non-covalent interactions to build large, functional assemblies from smaller molecular components. Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are dictated by the geometry of their constituent parts.

While direct integration of the anti-tricyclo[3.2.0.0(2,4)]hept-6-ene molecule itself into MOFs has not been extensively documented, the use of rigid aliphatic linkers to create specific pore environments is a known strategy. Derivatives of the title compound could serve as unique, non-planar, and highly rigid linkers for MOF synthesis. The defined geometry of this tricyclic motif could lead to the formation of MOFs with precisely shaped cavities and channels, distinct from those created by typical flat, aromatic linkers.

Research has shown that MOFs can be effective hosts for trapping various hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs), from water and other media. researchgate.netnih.govchemrxiv.orgresearchgate.net These MOFs often function by providing a porous environment with specific host-guest interactions. A MOF constructed with linkers derived from the anti-tricyclo[3.2.0.0(2,4)]hept-6-ene scaffold could offer a non-aromatic, lipophilic pore environment, potentially enabling selective adsorption of specific nonpolar guest molecules. The concept of using organic cage molecules as linkers to create dual-porous MOFs for encapsulating guests further highlights the potential for advanced host-guest systems. chemrxiv.org

Development of Photofunctional Molecules and Systems Exhibiting Photo-induced Intramolecular Charge Transfer

The anti-tricyclo[3.2.0.0(2,4)]hept-6-ene motif contains a bicyclo[1.1.0]butane (BCB) unit, a structure known for its remarkable photochemical reactivity driven by high strain energy. rsc.org This reactivity can be harnessed to develop novel photofunctional systems. The strain-release transformations of BCBs can be initiated by visible light through mechanisms involving single electron transfer (SET) or energy transfer (EnT). researchgate.netrsc.org

In these processes, the highly strained central σ-bond of the BCB unit effectively acts as a reactive component. Upon photoexcitation, an electron can be transferred from the BCB moiety (acting as a donor) or to it (acting as an acceptor), leading to a radical ion intermediate that readily undergoes ring-opening. This constitutes a form of photo-induced intramolecular charge transfer, where light energy is used to induce a redox event coupled with a significant structural change.

This principle can be used to design sophisticated molecular switches or triggerable reaction cascades. By incorporating the anti-tricyclo[3.2.0.0(2,4)]hept-6-ene scaffold into a larger molecule with appropriate chromophores, it is conceivable to create systems where light absorption leads to a controlled, energy-releasing transformation. The study of donor-acceptor substituted bicyclic alkanes, which exhibit intramolecular charge separation upon excitation, provides a clear precedent for this type of photophysical behavior. nih.gov

Photochemical ProcessKey Structural MotifMechanismPotential ApplicationReference(s)
[2π+2σ] CycloadditionBicyclo[1.1.0]butaneEnergy Transfer (EnT)3D Scaffold Synthesis researchgate.net
Decarboxylative Radical AdditionBicyclo[1.1.0]butaneSingle Electron Transfer (SET)Functionalized Cyclobutane (B1203170) Synthesis researchgate.net
Strain-Release TransformationBicyclo[1.1.0]butaneSET or EnTMolecular Switches, Triggered Release rsc.orgrsc.org

Precursors for Carbonaceous Nanoparticles and Advanced Carbon Materials

The synthesis of advanced carbon materials, such as nanoparticles and carbon nanotubes, often involves the thermal decomposition (pyrolysis) of hydrocarbon precursors. nih.gov The efficiency and characteristics of the resulting carbon material can depend significantly on the structure and energy content of the precursor molecule.

Highly strained molecules like anti-tricyclo[3.2.0.0(2,4)]hept-6-ene are energy-rich compounds. The significant strain energy stored within its bonds can be released upon thermal treatment. This stored energy could potentially lower the activation barrier for decomposition and subsequent carbonization processes, possibly allowing for the formation of carbon materials at lower temperatures than required for less-strained precursors like simple alkanes or aromatic compounds. mdpi.com

Studies on the pyrolysis of other complex cyclic and polycyclic hydrocarbons, such as terpenes and steroids, have shown that they can serve as precursors to PAHs and, ultimately, soot and other carbon materials. researchgate.netresearchgate.net The reaction pathways are complex but are initiated by the thermal cleavage of C-C bonds. The high strain of the anti-tricyclo[3.2.0.0(2,4)]hept-6-ene framework, particularly within the bicyclo[1.1.0]butane core, makes its C-C bonds susceptible to thermal cleavage, initiating the pyrolytic cascade toward carbonaceous structures.

Host-Guest Chemistry and Catalysis within Strained Cage Environments

The concept of using molecular strain to influence and catalyze chemical reactions is a powerful one in chemistry. uci.edu Strain within a molecule raises its ground-state energy, which can lead to a lower activation energy for a given transformation, thereby accelerating the reaction. youtube.com

While the small, nonpolar cavity of anti-tricyclo[3.2.0.0(2,4)]hept-6-ene itself is unlikely to act as a host for guest molecules in the traditional sense of supramolecular cages, the rigid framework is an ideal platform for constructing novel catalysts. researchgate.net Functional groups can be attached to the cage in a highly pre-organized fashion. This rigidity can minimize the entropic penalty associated with achieving the correct transition state geometry for catalysis, a principle often observed in enzyme active sites.

Furthermore, reactions of substituents attached to the strained cage can be profoundly influenced by the cage itself. The relief of ring strain during a reaction can provide a potent thermodynamic driving force. For example, a reaction that leads to the cleavage of one of the strained bonds in the tricyclic system would be highly exothermic. This principle could be exploited in the design of new reactive intermediates or in developing catalytic cycles that harness the stored strain energy of the molecular framework.

Q & A

Q. What are the established synthetic routes for anti-tricyclo(3.2.0.0²,⁴)hept-6-ene, and how can reaction conditions be optimized for yield?

Synthesis typically involves cycloaddition or ring-closing metathesis strategies. Key steps include:

  • Catalyst selection : Use transition-metal catalysts (e.g., XPHOS pre-catalysts) to mediate cross-coupling reactions .
  • Solvent optimization : Polar aprotic solvents like tetrahydrofuran (THF) or dioxane enhance reactivity at elevated temperatures (65–80°C) .
  • Purification : Employ silica gel column chromatography with hexane/ethyl acetate gradients, followed by reverse-phase HPLC (C-18 column) for high-purity isolation .
  • Yield improvement : Adjust stoichiometry of reactants (e.g., boronic acids) and monitor reaction progress via TLC or GC-MS.

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of anti-tricyclo compounds?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. DEPT-135 and 2D experiments (COSY, HSQC) resolve overlapping signals in strained tricyclic systems.
  • X-ray crystallography : Determines absolute stereochemistry and bond angles, critical for confirming the anti-configuration .
  • Mass spectrometry (HRMS) : Validates molecular formula via exact mass analysis.

Q. What safety protocols are essential when handling anti-tricyclo(3.2.0.0²,⁴)hept-6-ene in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Personal protective equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles .
  • Spill management : Collect leaks using inert absorbents (e.g., vermiculite) and dispose of waste in designated containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of anti-tricyclo(3.2.0.0²,⁴)hept-6-ene under varying conditions?

  • Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions or Diels-Alder cycloadditions to identify kinetic vs. thermodynamic pathways .
  • Molecular dynamics simulations : Model solvent effects and transition states using software like COMSOL Multiphysics .
  • Reactivity descriptors : Use frontier molecular orbital (FMO) analysis to predict electrophilic/nucleophilic sites .

Q. What strategies resolve contradictions in stereochemical outcomes reported for reactions involving anti-tricyclo(3.2.0.0²,⁴)hept-6-ene?

  • Methodological replication : Standardize reaction conditions (temperature, solvent purity) and validate analytical techniques (e.g., chiral HPLC) .
  • Cross-study comparison : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental rigor in conflicting studies .
  • Factorial design : Systematically test variables (e.g., catalyst loading, solvent polarity) to isolate factors influencing stereoselectivity .

Q. How can factorial design optimize catalytic asymmetric synthesis of anti-tricyclo derivatives?

  • Variable screening : Use a 2⁴ factorial matrix to evaluate temperature, pressure, ligand type, and substrate ratio .
  • Response surface methodology (RSM) : Model interactions between variables to maximize enantiomeric excess (ee) .
  • Data validation : Confirm results via control experiments and statistical tools (ANOVA) .

Q. What role do steric and electronic effects play in the regioselectivity of Diels-Alder reactions with anti-tricyclo(3.2.0.0²,⁴)hept-6-ene?

  • Steric maps : Generate 3D models to visualize steric hindrance at bridgehead positions .
  • Electrostatic potential analysis : Identify electron-deficient regions favoring diene attack .
  • Comparative studies : Benchmark against syn-isomers or analogous tricyclic systems (e.g., norbornene derivatives) .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey Considerations
Synthesis OptimizationXPHOS catalysis, HPLC purificationMonitor exothermicity to avoid side reactions
Structural ValidationX-ray crystallography, 2D NMRResolve crystallographic disorder via low-temperature data collection
Computational ModelingDFT, COMSOL simulationsValidate force fields with experimental IR/Raman data
Data Contradiction AnalysisFINER criteria, factorial designDocument all experimental parameters for reproducibility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.